molecular formula C13H11N3O4 B8595896 2-(4-Aminoanilino)-5-nitrobenzoic acid CAS No. 63594-71-8

2-(4-Aminoanilino)-5-nitrobenzoic acid

Cat. No. B8595896
CAS RN: 63594-71-8
M. Wt: 273.24 g/mol
InChI Key: ANTBYPKPVHTNAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Aminoanilino)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H11N3O4 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Aminoanilino)-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Aminoanilino)-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63594-71-8

Product Name

2-(4-Aminoanilino)-5-nitrobenzoic acid

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

2-(4-aminoanilino)-5-nitrobenzoic acid

InChI

InChI=1S/C13H11N3O4/c14-8-1-3-9(4-2-8)15-12-6-5-10(16(19)20)7-11(12)13(17)18/h1-7,15H,14H2,(H,17,18)

InChI Key

ANTBYPKPVHTNAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-nitrobenzoic acid 9 (150 g, 0.744 mol), 1,4-phenylenediamine 8 (150.0 g, 1.387 mol), anhydrous potassium carbonate (309 g, 2.236 mol), copper powder (2.0 g, 31.5 mol), cupric sulfate (10 mg) and water (2.25 l) was heated to reflux with stirring for 5 hr. It was then filtered hot through a fluted paper and allowed to stand overnight at room temperature. The potassium salt of the product was collected on a glass sinter and washed with ice-cold water (2×250 mL) followed by ice-cold ethanol (250 mL). The product was dissolved in boiling water (1250 mL) and acetic acid was then added until there was no further precipitation. The mixture was cooled with an external ice water bath and the product collected. The product was washed with ice-cold water (3×500 mL) followed by ice-cold ethanol (2×500 mL), dry ether (250 mL) and finally hexane (2×500 mL). The product was dried over P2O5 under vacuum to yield a light brown solid 10 (130.52 g 64%).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
309 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric sulfate
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
2.25 L
Type
solvent
Reaction Step One
Yield
64%

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